GR148672X is a compound developed by GlaxoSmithKline that has garnered attention for its potential as a human carboxylesterase 1 inhibitor. This compound is currently in the preclinical research stage for the treatment of hypertriglyceridemia, a condition characterized by elevated levels of triglycerides in the blood. GR148672X is classified as a triacylglycerol hydrolase inhibitor, targeting enzymes involved in lipid metabolism, specifically pancreatic lipase and human carboxylesterase 1.
The synthesis of GR148672X involves several sophisticated chemical processes. The compound's development was guided by structure-activity relationship studies that aimed to optimize its inhibitory effects against human carboxylesterase 1. Techniques such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are employed to characterize the compound and confirm its structure.
The molecular structure of GR148672X can be described through its chemical formula, which is . The compound features a complex arrangement typical of triterpenoids, characterized by multiple rings and functional groups that contribute to its biological activity.
GR148672X undergoes several chemical reactions that are crucial for its function as an inhibitor. The compound interacts with target enzymes through reversible or irreversible binding mechanisms, depending on the nature of the interaction.
The mechanism by which GR148672X exerts its inhibitory effects involves binding to the active site of human carboxylesterase 1, thereby preventing substrate access and subsequent hydrolysis. This inhibition can lead to reduced triglyceride levels in the bloodstream.
GR148672X exhibits several notable physical and chemical properties that influence its behavior in biological systems.
GR148672X has significant scientific applications primarily in pharmacology and biochemistry. Its role as an inhibitor of human carboxylesterase 1 positions it as a potential therapeutic agent for managing hypertriglyceridemia and related metabolic disorders. Research continues into its efficacy and safety profile, paving the way for future clinical applications.
GR148672X emerged from targeted drug discovery efforts in the early 2000s, explicitly designed to inhibit triacylglycerol hydrolase (TGH), now recognized as synonymous with human carboxylesterase 1A (hCES1A). The compound was first disclosed in the patent WO 2001016358 A2, which detailed its structure and in vitro potency [3] [6]. Characterized by the molecular formula C₁₅H₁₁F₃N₂O₂S and a molecular weight of 340.32 g/mol, GR148672X features a trifluoromethyl ketone moiety linked to a thienyl-methylphenylhydrazone backbone—a structural motif critical for its irreversible covalent binding to the catalytic serine residue of hCES1A [6] [7]. This mechanism aligns with classic serine hydrolase inhibitors like orlistat but with enhanced specificity [4].
Initial biochemical profiling revealed an exceptional IC₅₀ of 4 nM against purified human hepatic TGH, establishing it as one of the most potent hCES1A inhibitors known [3] [7]. Its discovery addressed a significant gap in pharmacology, as prior inhibitors (e.g., the natural product-derived triterpenoid ursolic acid) exhibited weaker activity (IC₅₀ > 0.24 μM) and inadequate selectivity [1] [2]. Unlike broad-spectrum lipase inhibitors, GR148672X demonstrated >1,250-fold selectivity for hCES1A over lipoprotein lipase (LPL) at concentrations up to 5 µM, highlighting its target precision [7] [8].
Table 1: Key Biochemical Properties of GR148672X
Property | Value | Experimental Context |
---|---|---|
IC₅₀ against hCES1A | 4 nM | Human hepatic enzyme assay [3] [7] |
Selectivity (hCES1A vs. LPL) | >1,250-fold | Competitive inhibition at 5 µM [7] |
Molecular Target | Triacylglycerol hydrolase (TGH/CES1) | Patent and biochemical validation [3] [8] |
Mechanism of Action | Irreversible covalent inhibition | Serine-active site binding [4] [8] |
The therapeutic rationale for GR148672X centers on hCES1A’s physiological role in lipid metabolism. hCES1A hydrolyzes intracellular triglycerides (TGs) in hepatocytes and adipocytes, releasing free fatty acids (FFAs) that contribute to very-low-density lipoprotein (VLDL) assembly and secretion [1] [8]. In obesity and type 2 diabetes, hCES1A expression is upregulated, driving hypertriglyceridemia and atherogenic dyslipidemia [1] [4]. Preclinical studies demonstrated that GR148672X suppresses this pathway:
Table 2: Metabolic Effects of GR148672X in Preclinical Models
Parameter | Reduction (%) | Model | Dosing Regimen |
---|---|---|---|
Plasma Triglycerides | 70–80% | Diet-induced hyperlipidemic hamsters | 25 mg/kg, twice daily [7] [8] |
Total Cholesterol | 40% | Same as above | 25 mg/kg, twice daily [8] |
VLDL Cholesterol | 60% | Same as above | 25 mg/kg, twice daily [8] |
ApoB-100 | 50% | Same as above | 25 mg/kg, twice daily [8] |
GR148672X thus represents a mechanistically novel approach for conditions like hypertriglyceridemia, atherosclerosis, and obesity-related insulin resistance. Its progression into clinical trials for acute lymphoblastic leukemia (ALL) further underscores its potential to modulate lipid-dependent signaling in malignancies [8].
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: